Mafosfamide Mafosfamide Mafosfamide has been used in trials studying the treatment of Lymphoma, Leukemia, Meningeal Neoplasm, and Brain and Central Nervous System Tumors.
Mafosfamide is a synthetic oxazaphosphorine derivative with antineoplastic properties. Mafosfamide alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis. Although closely related to cyclophosphamide, mafosfamide, unlike cyclophosphamide, does not require hepatic activation to generate its active metabolite 4-hydroxy-cyclophosphamide; accordingly, mafosfamide is potentially useful in the intrathecal treatment of neoplastic meningitis. (NCI04)
Brand Name: Vulcanchem
CAS No.: 88859-04-5
VCID: VC1562661
InChI: InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1
SMILES: C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
Molecular Formula: C9H19Cl2N2O5PS2
Molecular Weight: 401.3 g/mol

Mafosfamide

CAS No.: 88859-04-5

Cat. No.: VC1562661

Molecular Formula: C9H19Cl2N2O5PS2

Molecular Weight: 401.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mafosfamide - 88859-04-5

Specification

Description Mafosfamide has been used in trials studying the treatment of Lymphoma, Leukemia, Meningeal Neoplasm, and Brain and Central Nervous System Tumors.
Mafosfamide is a synthetic oxazaphosphorine derivative with antineoplastic properties. Mafosfamide alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis. Although closely related to cyclophosphamide, mafosfamide, unlike cyclophosphamide, does not require hepatic activation to generate its active metabolite 4-hydroxy-cyclophosphamide; accordingly, mafosfamide is potentially useful in the intrathecal treatment of neoplastic meningitis. (NCI04)
CAS No. 88859-04-5
Molecular Formula C9H19Cl2N2O5PS2
Molecular Weight 401.3 g/mol
IUPAC Name 2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid
Standard InChI InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1
Standard InChI Key PBUUPFTVAPUWDE-UGZDLDLSSA-N
Isomeric SMILES C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl
SMILES C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
Canonical SMILES C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
Appearance Solid powder

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